OX1 Receptor Antagonist Activity: Initial Biological Fingerprint for the Target Compound
The compound is registered in ChEMBL (CHEMBL2438192) as an antagonist of the mouse OX1 receptor. In a FLIPR-based Ca2+ assay using CHO cells expressing mouse OX1, the compound inhibited orexin-A-induced calcium accumulation [1]. While a precise IC50 is not publicly disclosed in the indexed entry, the qualitative activity record establishes the compound's primary pharmacological fingerprint and differentiates it from comparator methanesulfonamides that show activity at OX2 (e.g., certain 4-piperidinyl-phenoxy analogs which preferentially target OX2 in patent WO2015/015393) [2].
| Evidence Dimension | Mouse OX1 receptor antagonist activity (qualitative) |
|---|---|
| Target Compound Data | Active (antagonist) in mouse OX1 CHO cell FLIPR assay (ChEMBL_987342) |
| Comparator Or Baseline | Comparator methanesulfonamide series: OX2-preferring antagonists (patent WO2015/015393); baseline = inactive/void at OX1 for certain 4-piperidinyl-phenoxy analogs |
| Quantified Difference | Not numerically quantifiable from public data; differentiation is qualitative (OX1-active vs. OX2-preferred comparators) |
| Conditions | CHO cells expressing recombinant mouse OX1; Fluo-4-AM Ca2+ mobilization assay; antagonist mode read after 1 h incubation |
Why This Matters
For programs targeting the orexin-1 receptor (e.g., addiction, anxiety, or panic-related disorders), OX1-over-OX2 selectivity is critical to avoid OX2-mediated sleep disruption; this entry establishes OX1 engagement, a prerequisite for further profiling.
- [1] ChEMBL Database. CHEMBL2438192 – Antagonist activity at mouse OX1 receptor; Assay ID: ChEMBL_987342. View Source
- [2] Patent WO2015/015393. Orexin receptor antagonists. Compounds with OX2 selectivity over OX1. 2015. View Source
